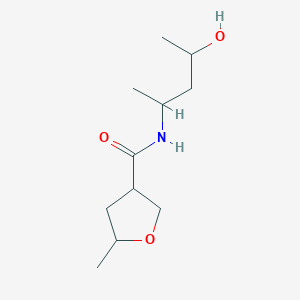
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as BCPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BCPDA is a member of the pyridine family and is a halogenated diamine compound with a molecular weight of 292.6 g/mol.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is not fully understood. However, studies have shown that N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have various biochemical and physiological effects. In animal studies, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have low toxicity and does not cause any significant adverse effects. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been shown to have good bioavailability and can be easily absorbed by the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in lab experiments include its high purity, low toxicity, and good bioavailability. However, the limitations of using N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine include its complex synthesis process, which requires expertise in organic chemistry, and its high cost.
Orientations Futures
There are several future directions for the research on N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine. In the field of medicine, further studies are needed to determine the potential of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine as an anti-cancer agent and to understand its mechanism of action. In the field of agriculture, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use as an eco-friendly pesticide. In the field of materials science, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can be studied for its potential use in the synthesis of novel materials. Overall, the potential applications of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine in various fields make it a promising compound for further research.
Méthodes De Synthèse
The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves a multi-step process that includes the reaction of 3-bromo-5-chloropyridine with 2,2-difluoropropane-1,3-diamine in the presence of a catalyst. The resulting product is then purified by various methods, including recrystallization and column chromatography. The synthesis of N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been extensively studied for its potential applications in various scientific fields. In the field of medicine, N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to have anti-cancer properties and has been tested on various cancer cell lines. N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
N'-(3-bromo-5-chloropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClF2N3/c9-6-1-5(10)2-14-7(6)15-4-8(11,12)3-13/h1-2H,3-4,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHWIIQYSGUODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCC(CN)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)



![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)



![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)
